

# A Comprehensive Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Methyl-5-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methyl-5-(trifluoromethyl)pyridine**, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in organic synthesis, tailored for professionals in research and development.

## Chemical Identity and Properties

**2-Methyl-5-(trifluoromethyl)pyridine** is a substituted pyridine derivative. The introduction of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon in medicinal chemistry and agrochemical research.

IUPAC Name: **2-methyl-5-(trifluoromethyl)pyridine**<sup>[1]</sup> CAS Number: 31181-54-1<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

The following table summarizes the key computed physicochemical properties of **2-Methyl-5-(trifluoromethyl)pyridine**. These properties are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N	PubChem[1]
Molecular Weight	161.12 g/mol	PubChem[1]
XLogP3-AA	2.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	161.045236 g/mol	PubChem[1]
Monoisotopic Mass	161.045236 g/mol	PubChem[1]
Topological Polar Surface Area	12.9 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Complexity	179	PubChem[1]

## Synthesis and Experimental Protocols

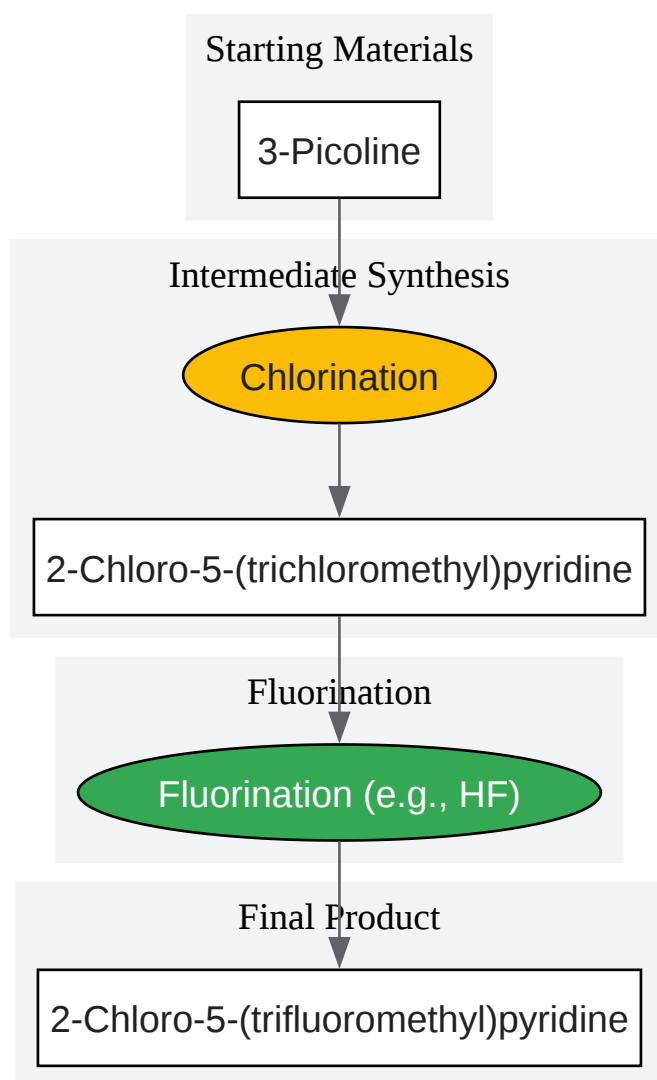
The synthesis of trifluoromethylpyridines is a significant area of research due to their application in creating active pharmaceutical and agrochemical ingredients.[2][3][4] General strategies often involve either the introduction of a trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor. [2][3]

### General Synthetic Strategies for Trifluoromethylpyridines

Several methods are employed for the synthesis of trifluoromethylpyridine derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common approaches include:

- Halogen Exchange (HALEX) Reactions: This is a widely used method for synthesizing trifluoromethylpyridines, which involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF).<sup>[5]</sup> This method is particularly prevalent in industrial-scale synthesis.
- Vapor-Phase Catalytic Reactions: High-temperature, vapor-phase reactions over transition metal-based catalysts can be used for simultaneous chlorination and fluorination of picoline derivatives to yield chlorotrifluoromethylpyridines.<sup>[2][3]</sup>
- Cyclocondensation Reactions: This "building block" approach involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.<sup>[2][3]</sup>

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives, highlighting the key intermediate stages.



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Caption: Generalized synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.

## Hypothetical Experimental Protocol for 2-Methyl-5-(trifluoromethyl)pyridine

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-5-(trifluoromethyl)pyridine** is not readily available in the searched literature, a plausible route can be adapted from similar preparations, such as that of 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine. The following hypothetical protocol illustrates a potential synthetic approach starting from a halogenated precursor.

## Reaction Scheme:

2-Bromo-5-(trifluoromethyl)pyridine + CH<sub>3</sub>-Source --(Catalyst/Base)--> **2-Methyl-5-(trifluoromethyl)pyridine**

## Materials and Reagents:

- 2-Bromo-5-(trifluoromethyl)pyridine
- Trimethylboroxine (as a methyl source)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

## Procedure:

- **Reaction Setup:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), trimethylboroxine (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl<sub>2</sub> (0.05 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Chromatography:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-Methyl-5-(trifluoromethyl)pyridine**.
- **Characterization:** Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and mass spectrometry to confirm its identity and purity.

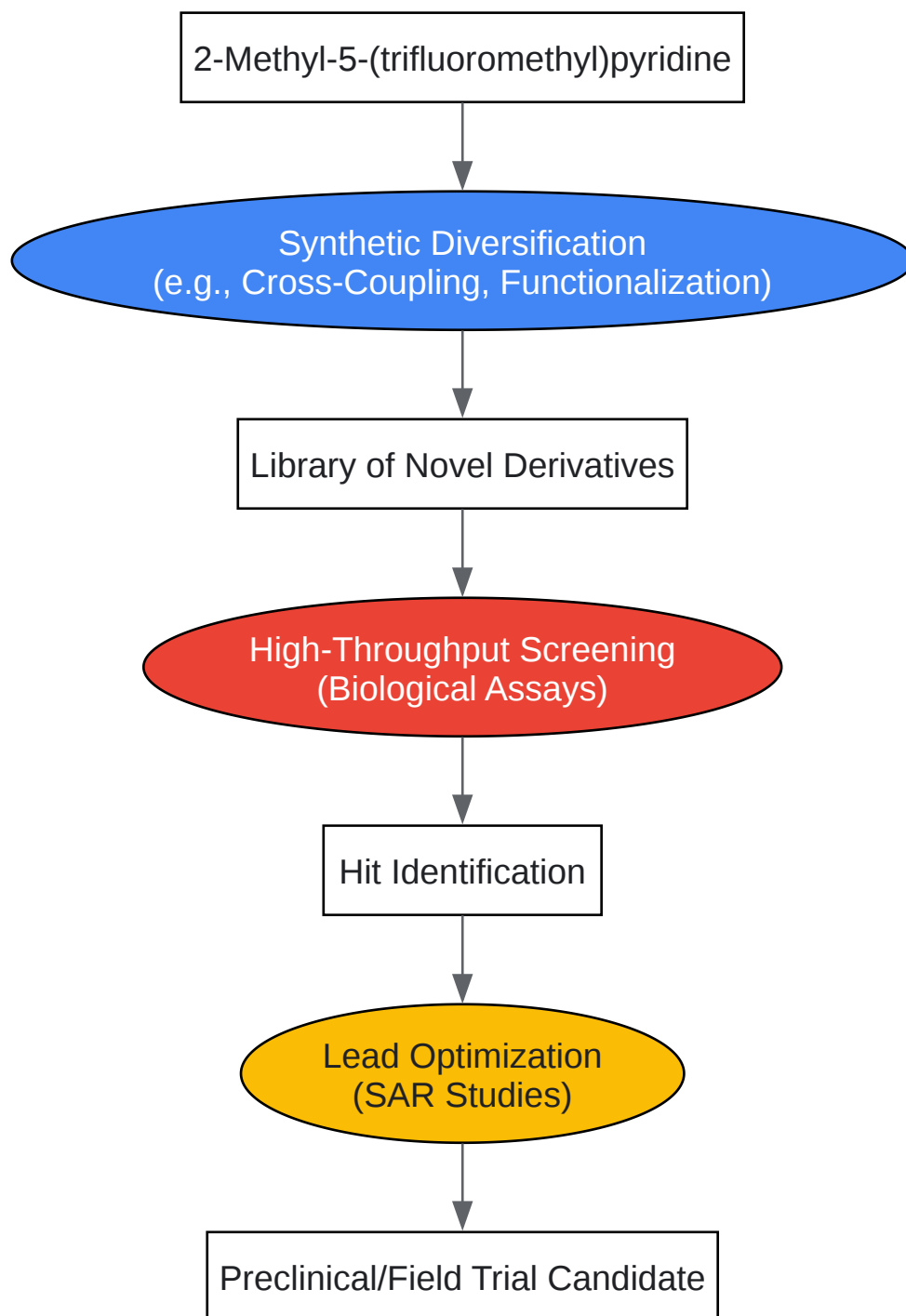
## Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compound.

While specific signaling pathways for **2-Methyl-5-(trifluoromethyl)pyridine** are not detailed in the available literature, its structural motif is found in compounds developed as:

- **Insecticides:** The 2-chloro-5-(trifluoromethyl)pyridine core is a precursor to highly effective insecticides.[6]
- **Herbicides:** This class of compounds is integral to the synthesis of selective herbicides.[6]
- **Fungicides:** Derivatives are used as raw materials for fungicides to combat various plant pathogens.[6]

The logical workflow for the utilization of such a building block in a drug discovery or agrochemical development pipeline is depicted below.



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Caption: Role of a building block in a discovery pipeline.

## Conclusion

**2-Methyl-5-(trifluoromethyl)pyridine** is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical science. Its synthesis, while requiring specialized methods, provides access to a wide array of derivatives with potentially enhanced biological activities. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important chemical building block.

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